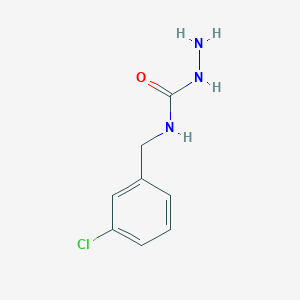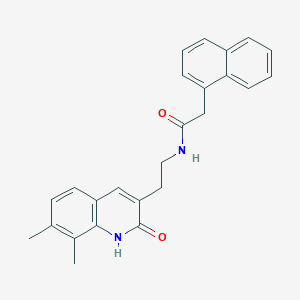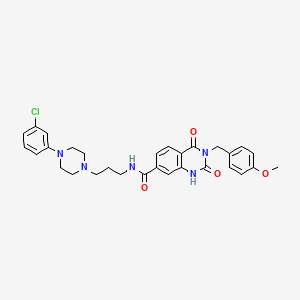![molecular formula C38H46O12S2 B14110890 (3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,3’R,4S,4’S,5S,5’S,6R,6’R)-2,2’-(([2,2’-bithiophene]-5,5’-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol) is a complex organic molecule characterized by its multiple chiral centers and intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the bithiophene core, followed by the introduction of the phenylene groups through a series of coupling reactions. The final steps involve the addition of the tetrahydropyran groups, which are introduced through a series of protection and deprotection steps to ensure the correct placement of hydroxymethyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methoxy groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the methoxy groups can produce hydroxyl groups.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral centers make it a useful tool for studying stereochemistry and its effects on biological activity.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, its multiple chiral centers and functional groups allow it to interact with various molecular targets, potentially affecting pathways involved in cell signaling or metabolism. In materials science, its structure can influence the properties of the materials it is incorporated into, such as conductivity or mechanical strength.
類似化合物との比較
Similar Compounds
- **(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
特性
分子式 |
C38H46O12S2 |
|---|---|
分子量 |
758.9 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-[4-methyl-3-[[5-[5-[[2-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methoxyoxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C38H46O12S2/c1-19-5-7-23(37(47-3)35(45)33(43)31(41)27(17-39)49-37)13-21(19)15-25-9-11-29(51-25)30-12-10-26(52-30)16-22-14-24(8-6-20(22)2)38(48-4)36(46)34(44)32(42)28(18-40)50-38/h5-14,27-28,31-36,39-46H,15-18H2,1-4H3/t27-,28-,31-,32-,33+,34+,35-,36-,37?,38?/m1/s1 |
InChIキー |
KPFLFMHNWYEWCT-RKHXOMGOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6(C(C(C(C(O6)CO)O)O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)
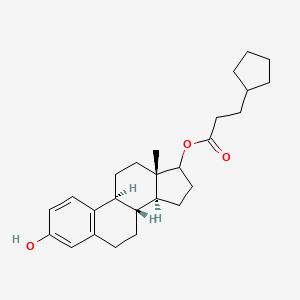
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
![[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate](/img/structure/B14110836.png)
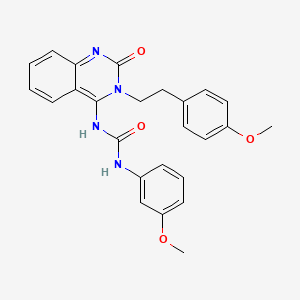
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
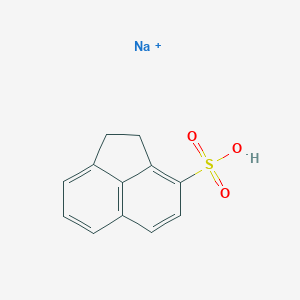
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)

